molecular formula C15H11N3O3 B11022164 N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B11022164
M. Wt: 281.27 g/mol
InChI Key: OMUARJOKCLCAGJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide is a chemical compound for research use only, intended for use by trained chemists and biologists. It is not for diagnostic or therapeutic use. This molecule features two distinct aromatic systems—a 2-cyanophenyl group and a 2-nitrophenyl group—linked by an acetamide bridge, making it a potential intermediate in synthetic organic chemistry . The 2-nitrophenyl moiety is a well-known precursor in chemical synthesis , while the 2-cyanophenyl group can serve as a versatile building block for further functionalization . Researchers may explore its utility in developing novel chemical entities or as a scaffold in medicinal chemistry. The compound is supplied as a solid. For in-depth specifications, including purity and CAS number, please refer to the Certificate of Analysis (COA).

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C15H11N3O3/c16-10-12-6-1-3-7-13(12)17-15(19)9-11-5-2-4-8-14(11)18(20)21/h1-8H,9H2,(H,17,19)

InChI Key

OMUARJOKCLCAGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

    Reduction: Formation of N-(2-aminophenyl)-2-(2-nitrophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:

  • Synthesis of Heterocycles: The compound can undergo condensation reactions to form heterocyclic compounds, which are essential in medicinal chemistry.
  • Substitution Reactions: It can react with nucleophiles, allowing for the development of new derivatives that may exhibit enhanced properties.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of the nitro group enhances its lipophilicity, improving membrane permeability and efficacy against bacterial cells.
  • Antitumor Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For example, similar compounds have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating potential for therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a pharmacophore in drug development:

  • Drug Design: The compound's structural features allow it to interact with biological targets effectively. Research is ongoing to optimize its derivatives for improved therapeutic profiles against diseases such as cancer and bacterial infections.

Industrial Applications

This compound is also utilized in industrial applications, particularly in:

  • Dyes and Pigments Production: The unique properties of this compound make it suitable for developing dyes with specific colorimetric properties.
  • Specialty Chemicals: It serves as an intermediate in synthesizing various specialty chemicals used in different industrial processes.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria using disc diffusion methods. Results indicated that compounds with halogen substitutions exhibited superior antibacterial properties.
  • Cytotoxicity Assessment:
    Investigations into the cytotoxic effects revealed that certain derivatives demonstrated selective toxicity toward human cancer cell lines while showing minimal effects on normal cells. This highlights the potential for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the cyano and nitro groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s dual aromatic substituents differentiate it from other acetamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Biological Activity/Application Reference
N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide 2-cyanophenyl, 2-nitrophenyl Not explicitly stated (potential anticancer/receptor activity)
2-[4-(4-[³H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[³H]-3-methylphenyl)acetamide 2-cyanophenyl, piperazinyl, 3-methylphenyl Dopamine D4 receptor agonist
N-(2'-fluoro-4'-(hexafluoro-hydroxypropan-2-yl)-biphenyl-4-yl)-2-(2-nitrophenyl)acetamide Biphenyl core, fluorinated substituents, 2-nitrophenyl Anticancer (synthesized for ROR-γ targeting)
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide derivatives Thiadiazole, pyridinyl, chloro substituent Anticancer (IC₅₀ = 1.8 µM on Caco-2 cells)
2-(4-((5-(1-(4-isobutylphenyl)ethyl)-oxadiazol-2-ylthio)methyl)-triazol-1-yl)-N-(2-nitrophenyl)acetamide Oxadiazole, triazole, 2-nitrophenyl Anti-proliferative (HepG2 cells)

Key Observations :

  • Bulkier substituents : Compounds with heterocycles (e.g., thiadiazole, oxadiazole) exhibit marked anticancer activity but may suffer from reduced solubility .
Pharmacological Activity
  • Anticancer Potential: Analogous compounds with nitro groups (e.g., ) show anti-proliferative effects, suggesting the nitro moiety may enhance cytotoxicity .
  • Receptor Targeting: The 2-cyanophenyl group in ’s compound enables dopamine D4 receptor selectivity, highlighting the role of cyano substituents in receptor binding .
  • Antimicrobial Activity : Benzo[d]thiazol-sulfonyl acetamides () demonstrate gram-positive antibacterial activity, though the target compound’s lack of sulfonyl groups may limit this effect .
Physicochemical Properties
  • Solubility: The nitro and cyano groups may reduce aqueous solubility compared to analogs with methoxy or morpholino substituents (e.g., ) .
  • Conformational Stability : Crystallographic data () suggest that torsion angles (e.g., Cphenyl—S—C—Ccarbonyl ≈ 80°) influence molecular packing and bioavailability in related acetamides .

Biological Activity

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, antitubercular, and enzyme inhibitory effects, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a central acetamide group attached to a 2-cyanophenyl moiety and a 2-nitrophenyl group. Its molecular formula is C15H12N2O3C_{15}H_{12}N_2O_3, with a molecular weight of approximately 284.28 g/mol. The structural characteristics of this compound contribute significantly to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can efficiently scavenge free radicals, thereby protecting biological systems from oxidative damage.

Table 1: Comparison of Antioxidant Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAcetamide with 2-cyano and 2-nitro groupsAntioxidant, potential antitubercular
N-(4-nitrophenyl)acetamideAcetamide with para-nitro groupAntioxidant
N-(3-cyanophenyl)acetamideAcetamide with meta-cyano groupVaries; less studied
N-(phenyl)acetamideSimple acetamideBaseline activity

This comparison highlights the unique combination of functional groups in this compound that may confer distinct antioxidant properties not found in simpler analogs.

2. Antitubercular Activity

Preliminary studies suggest that this compound may possess antitubercular activity against Mycobacterium tuberculosis. The presence of nitrophenyl groups is particularly noteworthy, as similar compounds have demonstrated efficacy against this pathogen. The potential for developing new antitubercular agents from derivatives of this compound is an area of ongoing research.

3. Enzyme Inhibition

Molecular docking studies have revealed that this compound interacts with glutathione reductase, an enzyme involved in maintaining cellular redox balance. The compound appears to inhibit this enzyme through hydrogen bonding and hydrophobic interactions, which could modulate various biological pathways . Understanding these interactions is critical for elucidating the mechanisms underlying the compound's biological effects.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various derivatives of this compound to assess their biological activities. For instance, cyclic voltammetry assays have been employed to measure the superoxide anion radical scavenging activities of related compounds, revealing promising results for antioxidant efficacy .

In another study, the interaction of these compounds with glutathione reductase was characterized through molecular docking simulations, indicating a potential pathway for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide, and how can reaction efficiency be optimized?

The synthesis typically involves amide bond formation between 2-cyanophenylamine and 2-nitrophenylacetic acid derivatives. Key methodologies include:

  • Conventional reflux synthesis : Requires heating in aprotic solvents (e.g., toluene) with coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% via controlled dielectric heating .
  • Catalytic optimization : Triethylamine (TEA) is often used to neutralize HCl byproducts, improving reaction purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H/13C NMR : Assigns protons and carbons from the cyanophenyl (δ ~7.5–7.8 ppm) and nitrophenyl (δ ~8.0–8.3 ppm) groups. Amide protons appear at δ ~10.2 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 296.07) with <2 ppm error .
  • IR spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, nitrile C≡N ~2240 cm⁻¹) .

Q. How can researchers determine key physicochemical properties (e.g., log P, pKa) of this compound?

  • log P (partition coefficient) : Use the shake-flask method with octanol/water phases, validated via HPLC retention time correlation .
  • pKa determination : Employ potentiometric titration in aqueous-organic mixtures (e.g., 30% methanol) to assess ionization of the amide and nitro groups .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C) for storage recommendations .

Advanced Research Questions

Q. What strategies exist for resolving contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Intermediate tracking : Use thin-layer chromatography (TLC) with UV visualization at each step to isolate side products (e.g., unreacted nitro precursors) .
  • Isotopic labeling : 15N-labeled analogs can clarify ambiguous NMR signals from overlapping nitro and amide groups .
  • X-ray crystallography : Resolve structural ambiguities (e.g., conformation of the cyanophenyl ring) via single-crystal analysis .

Q. How can computational chemistry tools predict the biological activity and pharmacokinetic properties of this acetamide derivative?

  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • ADME prediction : SwissADME calculates bioavailability scores (e.g., topological polar surface area <90 Ų suggests blood-brain barrier penetration) .
  • Quantum mechanical modeling : Gaussian software optimizes geometry to identify reactive sites for electrophilic substitution .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2) enhance stability but reduce solubility. Meta-substitution on the phenyl ring often improves target binding .
  • Synthetic limitations : Bulky substituents (e.g., isopropyl groups) may hinder amide bond formation, requiring protective group strategies .
  • Bioactivity contradictions : Nitro groups may confer antimicrobial activity but increase cytotoxicity, necessitating EC50/IC50 balance studies .

Q. What advanced crystallization techniques can elucidate the solid-state behavior of this compound?

  • Slow evaporation : Grow single crystals in ethanol/water (1:1) at 4°C for X-ray diffraction .
  • Polymorph screening : Use solvent-drop grinding with acetonitrile or DMF to identify stable crystalline forms .
  • Hydrogen bonding analysis : Crystal packing often involves N-H⋯O=C interactions (2.8–3.0 Å), stabilizing the lattice .

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